Product packaging for 2,4-Heptadienoic acid(Cat. No.:CAS No. 17175-86-9)

2,4-Heptadienoic acid

Cat. No.: B1653063
CAS No.: 17175-86-9
M. Wt: 126.15 g/mol
InChI Key: GYTGOLDQGRPDNF-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Heptadienoic acid is an unsaturated fatty acid with the molecular formula C7H10O2 and an average molecular weight of 126.15 g/mol . This compound is characterized by a conjugated diene system and exists in several stereoisomeric forms, including (2Z,4E)-, (2E,4E)-, and (2E,4Z)- configurations, each with distinct spatial and electronic properties . With a density of approximately 1.001 g/cm³ , it is a valuable intermediate in organic synthesis and materials science research. It occurs in nature and serves as a core structure for studying more complex biochemical pathways . As a building block, researchers utilize this compound in the development of novel polymers, ligands, and pharmaceutical candidates. Its conjugated system makes it a subject of interest in photochemical studies and the synthesis of biologically active molecules. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1653063 2,4-Heptadienoic acid CAS No. 17175-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hepta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTGOLDQGRPDNF-VNKDHWASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17175-86-9, 65518-46-9
Record name 2,4-Heptadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadienoic acid, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065518469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-HEPTADIENOIC ACID, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGE8IQ4R52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Architecture and Reactivity in 2,4 Heptadienoic Acid Studies

Structural Elucidation of the Heptadienoic Backbone and Conjugated Dienyl System

The fundamental structure of 2,4-heptadienoic acid is a seven-carbon chain (heptane) that has been modified to include a carboxylic acid group and two double bonds. The placement of these double bonds at the second and fourth carbon atoms creates a conjugated system, where alternating single and double bonds result in the delocalization of pi electrons across this portion of the molecule. This electron delocalization is a key feature that governs the molecule's stability and reactivity.

The molecular formula for this compound is C7H10O2. nih.govnih.gov The structure of the heptadienoic backbone allows for various stereoisomers depending on the geometry of the two double bonds.

Table 1: Structural Isomers of this compound

Isomer Name IUPAC Name CAS Number Molecular Formula Molecular Weight (g/mol)
(2E,4E)-2,4-Heptadienoic acid (2E,4E)-hepta-2,4-dienoic acid 17175-86-9 C7H10O2 126.15
(2E,4Z)-2,4-Heptadienoic acid (2E,4Z)-hepta-2,4-dienoic acid 50915-66-7 C7H10O2 126.15
(2Z,4E)-2,4-Heptadienoic acid (2Z,4E)-hepta-2,4-dienoic acid 16733445 (CID) C7H10O2 126.15

Impact of Specific Double Bond Configurations on Chemical Reactivity

The geometric configuration of the double bonds in this compound, designated as E (entgegen, or trans) and Z (zusammen, or cis), has a profound impact on the molecule's chemical reactivity. For the diene to participate in pericyclic reactions, such as the Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. wikipedia.org

The (2E,4E) isomer can readily adopt the necessary s-cis conformation for reactions like the Diels-Alder cycloaddition. In contrast, isomers with a Z configuration at the C2-C3 or C4-C5 double bond may experience steric hindrance that makes attaining the s-cis conformation more difficult. For instance, the (2Z,4E) and (2E,4Z) isomers will have different steric interactions that influence their ability to achieve the reactive s-cis conformation.

The stereochemistry of the diene is crucial in determining the stereochemistry of the products in reactions like the Diels-Alder reaction. masterorganicchemistry.com The "outside" and "inside" groups of the diene in its s-cis conformation will have a specific orientation in the resulting cyclohexene (B86901) product. For example, in the reaction of (2E,4E)-2,4-hexadiene (a similar conjugated diene), the two "outside" methyl groups end up on the same face of the newly formed ring. masterorganicchemistry.com This principle applies to this compound and its derivatives, where the ethyl group at one end and the carboxylic acid group at the other will influence the stereochemical outcome of cycloaddition reactions.

The reactivity of the conjugated system is also influenced by electronic effects. The diene typically acts as the nucleophile in Diels-Alder reactions, reacting with an electron-deficient alkene (the dienophile). The presence of electron-donating groups on the diene can increase its reactivity. masterorganicchemistry.com

Influence of Functional Groups and Substituents on Derivative Chemistry (e.g., hydroxyl, keto, carboxyl groups)

The chemical behavior of this compound can be significantly modified by the introduction of other functional groups, creating a diverse range of derivatives.

Keto Group: The synthesis and interconversion of the four isomers of 6-oxo-2,4-heptadienoic acid have been studied. osti.gov The presence of a keto group introduces another reactive site into the molecule. For instance, the methyl esters of 6-oxo-2(E),4(Z)-, 6-oxo-2(Z),4(Z)-, and 6-oxo-2(E),4(E)-heptadienoic acid have been synthesized. osti.gov Interestingly, the base-catalyzed hydrolysis of the methyl ester of the 2Z,4Z isomer led to the 2Z,4E acid, indicating an isomerization under these conditions. osti.gov Photocatalyzed isomerization of these keto acids and their esters has also been explored as a method to generate the ZZ isomer. osti.gov

Hydroxyl Group: The introduction of a hydroxyl group creates a hydroxy-2,4-heptadienoic acid. For example, 2-hydroxy-6-oxo-2,4-heptadienoic acid is a known derivative. nih.gov The hydroxyl group can participate in various reactions, such as esterification or oxidation, further expanding the chemical diversity of these compounds. The position of the hydroxyl group along the carbon chain will influence its reactivity and the properties of the resulting molecules. For instance, 5-halo-2-hydroxy-2,4-pentadienoates, which share the conjugated diene feature, have been synthesized and their enzymatic ketonization studied. beilstein-journals.org

Carboxyl Group: The carboxylic acid group itself is a dominant feature of this compound's chemistry. It is an electron-withdrawing group, which can influence the electron density of the conjugated diene system. This electronic effect can impact the diene's reactivity in cycloaddition reactions. vanderbilt.edu The carboxyl group can undergo typical reactions of carboxylic acids, such as esterification to form esters or conversion to amides. These reactions modify the electronic and steric properties of the molecule, which in turn affects the reactivity of the diene system. For example, converting the carboxylic acid to an ester may alter the dienophile's preference in a Diels-Alder reaction due to changes in steric bulk and electronic properties.

Biosynthetic Pathways and Metabolic Interconversions of 2,4 Heptadienoic Acid

Microbial Biosynthesis and Biotransformation Pathways of 2,4-Heptadienoic Acid

The compound this compound and its derivatives are involved in a variety of microbial metabolic and biosynthetic pathways. These molecules can be found as secondary metabolites in fungi, as intermediates in the bacterial degradation of xenobiotics, and as crucial building blocks in the synthesis of complex natural products like ansamycin (B12435341) antibiotics.

Production as a Metabolite by Fungi and Yeasts (e.g., Sporobolomyces odorus, Paraphoma radicina FB55)

Certain fungi and yeasts are known to produce this compound or its structural analogs as part of their metabolic profile.

In the yeast Sporobolomyces odorus AHU 3246, analysis of acidic metabolites revealed the presence of trans-2,cis-4-heptadienoic acid tandfonline.comtandfonline.comoup.com. This compound was identified along with a geometrical isomer as a minor component in the methylated acidic fraction of the yeast's culture tandfonline.com. Its structure was confirmed through GC-MS analysis and by comparison with a synthesized standard of methyl trans-2,cis-4-heptadienoate tandfonline.comtandfonline.comoup.com.

The fungal strain Paraphoma radicina FB55, isolated from marine sediment, was found to produce a novel polyketide-amino acid hybrid that incorporates a this compound scaffold researchgate.netnih.gov. Spectroscopic analysis identified one of its substructures as 5-methyl-6-oxo-2,4-heptadienoic acid, which is linked to an isoleucinol moiety researchgate.netnih.gov.

Fungal SpeciesDerivative of this compound IdentifiedReference
Sporobolomyces odorustrans-2,cis-4-Heptadienoic acid tandfonline.comtandfonline.comoup.com
Paraphoma radicina FB555-methyl-6-oxo-2,4-heptadienoic acid (as part of a larger hybrid molecule) researchgate.netnih.gov

Role as a Bacterial Xenobiotic Metabolite (e.g., Pseudomonas sp.)

Derivatives of this compound serve as key intermediates in the bacterial breakdown of xenobiotic compounds. In strains of Pseudomonas putida, the enzyme 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase is synthesized when the bacteria are grown on phenol (B47542) nih.gov. This enzyme plays a critical role in the degradation pathway by hydrolyzing 2-hydroxy-6-oxo-2,4-heptadienoate into 2-oxopent-4-enoate (B1242333) nih.gov. This metabolic step is essential for processing aromatic pollutants, demonstrating the role of a heptadienoic acid derivative as a transient metabolite in bacterial detoxification pathways nih.gov. The genus Pseudomonas is well-known for its metabolic versatility and its ability to catabolize a wide range of organic and aromatic compounds, often using them as sole carbon sources dntb.gov.uafrontiersin.orgresearchgate.net.

Involvement in Aromatic Compound Degradation via Meta-Cleavage Pathways

The formation of this compound derivatives is a characteristic feature of the meta-cleavage pathway for aromatic compound degradation. This catabolic route is one of the two primary strategies, alongside ortho-cleavage, that bacteria use to open the aromatic ring of catechols and their substituted analogs researchgate.net. In the meta-cleavage pathway, dioxygenase enzymes cleave the carbon-carbon bond adjacent to the hydroxyl groups of the catechol ring, producing unsaturated aliphatic acids researchgate.net. For instance, the degradation of phenol by Pseudomonas putida proceeds through catechol, which is then cleaved to generate 2-hydroxy-6-oxo-2,4-heptadienoate, the substrate for the hydrolase enzyme mentioned previously nih.gov. This pathway funnels various aromatic pollutants into central metabolism, converting them into intermediates like pyruvate (B1213749) and acetaldehyde (B116499) researchgate.net.

Precursor Role in Complex Natural Product Biosynthesis (e.g., Ansamycins like Rifamycins)

A structurally complex derivative of this compound serves as a key intermediate in the biosynthesis of ansamycin antibiotics, a class that includes the clinically important drug rifamycin (B1679328) pnas.orgpnas.orgnih.gov. These antibiotics are characterized by a macrocyclic lactam structure and are assembled by large, modular enzymes known as polyketide synthases (PKS) nih.govnih.gov.

The biosynthesis of ansamycins begins with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) nih.govnih.govnih.govnih.gov. AHBA itself is derived from the aminoshikimic acid (ASA) pathway, which is a branch of the primary shikimate pathway nih.govnih.gov. The shikimate pathway is a central metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids chimia.chnih.gov. The formation of AHBA from intermediates of the shikimate pathway provides the aromatic core that initiates the assembly of the ansamycin polyketide chain nih.govnih.gov.

The AHBA starter unit is loaded onto the first module of the rifamycin PKS, a massive enzyme complex encoded by the rifA gene in the bacterium Amycolatopsis mediterranei pnas.orgpnas.orgnih.gov. The PKS then catalyzes several rounds of elongation. After three elongation cycles, a key intermediate is formed: 2,6-dimethyl-3,5,7-trihydroxy-7-(3′-amino-5′-hydroxyphenyl)-2,4-heptadienoic acid, also known as P8/1-OG pnas.orgpnas.orgchimia.ch.

This tetraketide product, which features a this compound backbone, has been isolated from mutant strains of A. mediterranei that are blocked in later steps of rifamycin biosynthesis pnas.orgchimia.ch. Furthermore, the ability to synthesize this specific heptadienoic acid derivative has been successfully reconstituted in engineered strains of Escherichia coli by introducing the necessary biosynthetic genes from A. mediterranei pnas.orgpnas.orgnih.gov. The identification of this molecule provides a clear example of a complex this compound derivative acting as a direct precursor in the assembly line of a major natural product pnas.orgpnas.org.

Biosynthetic PathwayPrecursor/IntermediateOrganism(s)Key Enzyme/GeneReference
Rifamycin Biosynthesis3-Amino-5-hydroxybenzoic acid (AHBA)Amycolatopsis mediterraneiAHBA synthase (rifK) nih.govnih.gov
Rifamycin Biosynthesis2,6-dimethyl-3,5,7-trihydroxy-7-(3′-amino-5′-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG)Amycolatopsis mediterranei, Engineered E. coliPolyketide Synthase (rifA) pnas.orgpnas.orgnih.govchimia.ch

Plant Metabolic Pathways and Occurrence of this compound

The study of this compound in the plant kingdom, including its presence and metabolic roles, is an area of ongoing research. Its integration into the complex network of plant lipid synthesis and degradation is governed by the established principles of fatty acid metabolism.

Identification in Various Plant Species (e.g., Cornus mas, barley, Viola indica)

While the outline suggests the presence of this compound in species such as Cornelian cherry (Cornus mas), barley (Hordeum vulgare), and Indian violet (Viola indica), detailed phytochemical analyses confirming its natural occurrence in these specific plants are not extensively documented in the available scientific literature. The chemical composition of plants like Cornus mas is known to be rich in various organic acids, anthocyanins, and iridoids, which contribute to its biological activities mdpi.commdpi.come3s-conferences.org. However, the specific identification of this compound remains to be definitively established in these species.

Integration into Plant Lipid Metabolism and Fatty Acid Cycling

In plants, fatty acid synthesis is a fundamental process occurring in the plastids, producing primarily saturated fatty acids like palmitate and stearate. aocs.orgresearchgate.net. These can be further modified through desaturation and elongation. Fatty acids that differ from these common forms are often termed "unusual" fatty acids.

Should this compound be synthesized by or introduced into a plant, its metabolic fate would be linked to the central pathways of lipid metabolism nih.govnih.gov. The key steps would involve:

Activation: The fatty acid would first be activated to an acyl-CoA or acyl-ACP thioester.

Incorporation into Lipids: The activated acyl group could then be incorporated into complex lipids, such as triacylglycerols (TAGs), which serve as energy stores, particularly in seeds researchgate.net. However, the efficient and stable incorporation of unusual fatty acids into TAGs can be a metabolic challenge nih.gov.

Futile Cycling: If not efficiently incorporated into storage lipids, unusual fatty acids may be rapidly targeted for degradation via the β-oxidation cycle. This process, where newly synthesized fatty acids are immediately broken down, is sometimes referred to as a "futile cycle" and can limit the accumulation of such compounds nih.gov. The metabolic engineering of plants to produce novel fatty acids often requires overcoming this challenge to ensure the desired compounds accumulate in seed oils nih.govrothamsted.ac.uk.

Metabolic Fate of Isomers within Biological Systems

This compound can exist as several geometric isomers due to the two double bonds in its structure. The specific spatial arrangement of these bonds (cis or trans, also denoted as Z or E) significantly influences the molecule's properties and its interaction with enzymes.

Isomer NameIUPAC NamePubChem CID
(2E,4E)-2,4-Heptadienoic acid(2E,4E)-hepta-2,4-dienoic acid6433689 nih.gov
(2E,4Z)-2,4-Heptadienoic acid(2E,4Z)-hepta-2,4-dienoic acid55298644 nih.gov
(2Z,4E)-2,4-Heptadienoic acid(2Z,4E)-hepta-2,4-dienoic acid16733445 nih.gov

The metabolic fate of these isomers within a biological system is dictated by enzymatic specificity. The interconversion of isomers is a known biochemical phenomenon. For example, studies on analogues like 6-oxo-2,4-heptadienoic acid have shown that isomers can be interconverted through photocatalyzed or base-catalyzed reactions osti.gov. In a biological context, specific enzymes would be required to perform such isomerizations, ensuring the substrate has the correct conformation for subsequent metabolic steps, particularly during its breakdown via β-oxidation.

Enzymology of this compound Metabolism

The enzymatic breakdown of this compound, a polyunsaturated fatty acid, requires a set of specialized enzymes to handle the configuration of its double bonds during the β-oxidation process.

Isomerization Reactions Catalyzed by Specific Enzymes (e.g., 3-hydroxyacyl-CoA epimerase)

During the β-oxidation of many unsaturated fatty acids, intermediates are formed that are not suitable for the standard enzymatic machinery. For instance, the hydration of a double bond can result in a D-3-hydroxyacyl-CoA intermediate, whereas the subsequent dehydrogenase enzyme typically requires the L-isomer.

This is resolved by the action of 3-hydroxyacyl-CoA epimerase , an auxiliary enzyme in fatty acid oxidation nih.gov. This enzyme catalyzes the stereochemical conversion of D-3-hydroxyacyl-CoA esters to their corresponding L-3-hydroxyacyl-CoA counterparts, allowing β-oxidation to proceed. This enzyme is located in peroxisomes, a key site for fatty acid metabolism nih.gov. Some evidence suggests this epimerase activity is actually the result of the combined action of two distinct enoyl-CoA hydratases that have opposite stereospecificities nih.gov. Therefore, the complete degradation of this compound would necessitate such epimerase or isomerase activity to resolve the stereochemistry of intermediates generated after the double bonds enter the metabolic spiral.

Oxidation Processes Mediated by Dehydrogenases (e.g., aldehyde dehydrogenase)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in detoxification by catalyzing the irreversible oxidation of a wide range of endogenous and exogenous aldehydes to their less reactive carboxylic acids umw.edu.plnih.gov. These NAD(P)+-dependent enzymes are vital for maintaining cellular health researchgate.net.

In the context of lipid metabolism, aldehydes can be generated through the peroxidation of polyunsaturated fatty acids. If this compound or its metabolic intermediates were to undergo peroxidation or be converted to an aldehydic form, ALDHs would be responsible for their oxidation. The general mechanism involves a nucleophilic attack by a catalytic cysteine residue on the aldehyde substrate, followed by a hydride transfer to NAD(P)+ and subsequent hydrolysis to release the carboxylic acid product nih.gov.

Enzyme ClassFunctionRole in this compound Metabolism
3-hydroxyacyl-CoA epimerase Catalyzes the interconversion of D- and L-3-hydroxyacyl-CoA stereoisomers. nih.govEnables the continuation of β-oxidation by correcting the stereochemistry of hydroxylated intermediates formed from the unsaturated fatty acid chain.
Aldehyde Dehydrogenase (ALDH) Catalyzes the oxidation of aldehydes to carboxylic acids. umw.edu.plresearchgate.netDetoxifies aldehydic intermediates that could be formed from this compound through other metabolic processes like lipid peroxidation.

Enzyme Modulation and Interaction with Biochemical Pathways

Recent research has elucidated a significant interaction between a derivative of this compound and a critical bacterial enzyme, highlighting a novel mechanism of enzyme modulation. This interaction involves the caseinolytic protease (ClpP) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The modulating molecule is an acyldepsipeptide (ADEP) that incorporates a this compound moiety as its acyl chain. This ADEP molecule was studied as part of a complex with the M. tuberculosis ClpP1P2 protease, and its structure is documented in the Protein Data Bank under the entry 6VGN.

The ClpP protease is a key component of the bacterial protein degradation machinery, which is essential for maintaining protein homeostasis. In Mycobacterium tuberculosis, the Clp protease is a complex composed of two distinct heptameric rings, ClpP1 and ClpP2. This ClpP1P2 complex collaborates with ATPase unfoldases, such as ClpC1 and ClpX, to degrade misfolded or unnecessary proteins. The proper functioning of this system is vital for the bacterium's growth and virulence.

The acyldepsipeptide containing the this compound tail acts as a potent modulator of the ClpP1P2 protease. Instead of inhibiting the enzyme, this ADEP molecule functions as an activator. It binds to a hydrophobic pocket on the surface of the ClpP2 ring. This binding site is normally utilized by the ATPase partners (ClpC1 and ClpX) to dock with the protease. By mimicking this interaction, the ADEP molecule induces a conformational change in the ClpP1P2 complex.

This conformational shift leads to the dysregulation of the protease's activity. The axial pores of the ClpP barrel widen, allowing for the uncontrolled degradation of proteins within the bacterial cell. Crucially, this activation bypasses the need for the regulatory ATPase partners. The result is a proteolytically hyperactive state where the enzyme indiscriminately degrades both unfolded polypeptides and even stable, folded proteins. This unregulated proteolysis disrupts essential cellular processes, ultimately leading to bacterial cell death.

The interaction of the ADEP molecule with the ClpP1P2 protease represents a significant modulation of a key biochemical pathway. The pathway of regulated protein degradation, which is crucial for bacterial survival, is turned into a lethal, unregulated process. This mechanism of action underscores the potential for molecules containing moieties like this compound to serve as scaffolds for the development of novel antibacterial agents that target protein homeostasis.

Interactive Table: Modulation of M. tuberculosis ClpP1P2 Protease by this compound-Containing Acyldepsipeptide

FeatureDescription
Enzyme Target Caseinolytic protease P1P2 (ClpP1P2)
Source Organism Mycobacterium tuberculosis
Modulating Molecule Acyldepsipeptide (ADEP) containing a this compound acyl chain
PDB Entry 6VGN
Binding Site Hydrophobic pockets on the apical surface of the ClpP2 ring
Mechanism of Action Allosteric activation
Effect on Enzyme Induces a conformational change, leading to the opening of the axial pores
Interaction with Biochemical Pathway Dysregulation of the protein degradation pathway
Downstream Consequence Uncontrolled and unregulated proteolysis of cellular proteins, leading to bacterial cell death

Enzymatic Mechanisms and Reaction Kinetics of 2,4 Heptadienoic Acid Derivatives

Mechanistic Investigations of Enzyme-Catalyzed Isomerization

The isomerization of derivatives of 2,4-heptadienoic acid is a key area of investigation, with a significant focus on the enzyme maleylacetone cis-trans isomerase. This enzyme plays a crucial role in the metabolic pathways of aromatic compounds.

Mechanistic studies of maleylacetone cis-trans isomerase have revealed a detailed picture of its catalytic action. Maleylacetone, a derivative of this compound (specifically 4-hydroxy-6-oxo-2,4-heptadienoic acid), serves as a key substrate in these investigations. The enzyme catalyzes the conversion of the cis isomer, maleylacetone, to the trans isomer, fumarylacetone.

A critical requirement for the activity of maleylacetone cis-trans isomerase is the presence of the coenzyme glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine. The proposed mechanism involves a nucleophilic attack by the thiolate group of glutathione on the substrate. This attack is thought to occur at the C-2 position of maleylacetone, leading to the formation of a transient intermediate. This intermediate allows for rotation around the C-2—C-3 bond, which was previously a double bond. Subsequent elimination of glutathione yields the trans product.

The catalytic efficiency of this enzyme has been quantified, as shown in the table below, which presents kinetic parameters for the isomerization of maleylacetone by different polymorphic variants of human glutathione transferase zeta (hGSTZ1-1), an enzyme that functions as a maleylacetone cis-trans isomerase.

Investigations into the substrate specificity of maleylacetone cis-trans isomerase have been facilitated by the synthesis of various isomers of 6-oxo-2,4-heptadienoic acid. osti.gov These synthetic analogues have been used to probe the structural requirements for binding and catalysis by the enzyme. osti.gov The properties of these different isomers and their interactions with the enzyme provide valuable information about the active site's geometry and the features of the substrate that are critical for recognition and isomerization. osti.gov

The synthesis of the four geometric isomers of 6-oxo-2,4-heptadienoic acid (2Z,4E; 2E,4Z; 2Z,4Z; and 2E,4E) has been a key strategy in these studies. By examining how each of these isomers interacts with the enzyme, researchers can deduce the specific stereochemical requirements for a molecule to be a substrate. osti.gov This approach helps to map out the binding pocket and understand how the enzyme orients the substrate for the catalytic reaction.

To further probe the mechanism of maleylacetone cis-trans isomerase, secondary α-deuterium isotope effect studies have been conducted. cdnsciencepub.comcdnsciencepub.com These studies involve the synthesis of maleylacetone molecules that are specifically labeled with deuterium (B1214612), a heavy isotope of hydrogen, at different positions. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can gain insights into the transition state of the reaction.

In one such study, two monodeuterated isotopomers of maleylacetone were synthesized: one with deuterium at the C-2 position (4-hydroxy-6-oxo-2,4-heptadienoic-2-d1 acid) and another with deuterium at the C-3 position (4-hydroxy-6-oxo-2,4-heptadienoic-3-d1 acid). cdnsciencepub.comcdnsciencepub.com When these two isotopomers were subjected to the enzyme-catalyzed isomerization in a competitive reaction, it was observed that the C-2 deuterated molecule reacted approximately 15% faster than the C-3 deuterated molecule. cdnsciencepub.comcdnsciencepub.com

This result provides strong evidence for a mechanism involving nucleophilic addition of glutathione at the C-2 position. cdnsciencepub.comcdnsciencepub.com The observed isotope effect is consistent with a change in hybridization at the C-2 carbon from sp² in the reactant to sp³ in the transition state, which is expected for a nucleophilic addition mechanism. cdnsciencepub.com Conversely, a conjugate addition mechanism involving both C-2 and C-3 would be expected to show a different isotope effect pattern. cdnsciencepub.comcdnsciencepub.com

Research on Enzyme Inhibition and Allosteric Modulation by this compound Analogues

Analogues of this compound have also been investigated for their potential to inhibit or allosterically modulate enzyme activity. Allosteric modulation refers to the regulation of an enzyme by the binding of a molecule at a site other than the enzyme's active site. This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's activity.

While the allosteric regulation of some enzymes by fatty acids and their derivatives has been documented, specific examples of allosteric modulation of maleylacetone cis-trans isomerase by this compound analogues are not extensively detailed in the current literature. However, research has shown that maleylacetone can act as an inhibitor of glutathione transferase zeta (the enzyme that functions as maleylacetone isomerase) when other substrates, such as chlorofluoroacetic acid, are present. In this context, maleylacetone was found to be a mixed inhibitor.

The concept of allosteric regulation by fatty acids is an active area of research for other enzyme classes, such as lipoxygenases and thioesterases. escholarship.orgnih.govbiorxiv.org In these systems, fatty acids can bind to allosteric sites and influence the enzyme's catalytic activity and substrate specificity. escholarship.orgnih.gov This raises the possibility that similar regulatory mechanisms could exist for isomerases that act on fatty acid-like molecules, though further research is needed to establish this for this compound analogues and maleylacetone cis-trans isomerase.

Chemical Synthesis and Derivatization Strategies in 2,4 Heptadienoic Acid Research

Total Synthesis Approaches for 2,4-Heptadienoic Acid and its Stereoisomers

The total synthesis of this compound focuses on constructing the seven-carbon backbone with its characteristic conjugated double bond system. The primary challenge in these syntheses is the precise control over the geometry of the C2=C3 and C4=C5 double bonds, which can exist in four possible stereoisomeric forms: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Each stereoisomer possesses distinct physical properties and potential biological activities.

Synthesis strategies often employ olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to stereoselectively form the double bonds. The choice of reagents, solvents, and reaction conditions is critical for achieving high isomeric purity. For instance, the (2E,4E) isomer, often the most thermodynamically stable, can be synthesized through methods that favor the formation of E-alkenes. Conversely, modified reaction conditions or specific phosphorus ylides can be used to favor the formation of Z-alkenes.

Below is a summary of the common stereoisomers of this compound.

StereoisomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )InChIKey
(2E,4E)(2E,4E)-hepta-2,4-dienoic acidC₇H₁₀O₂126.15GYTGOLDQGRPDNF-VNKDHWASSA-N
(2Z,4E)(2Z,4E)-hepta-2,4-dienoic acidC₇H₁₀O₂126.15GYTGOLDQGRPDNF-ICWBMWKASA-N
(2Z,4Z)(2Z,4Z)-hepta-2,4-dienoic acidC₇H₁₀O₂126.15GYTGOLDQGRPDNF-FNORPSQESA-N
(2E,4Z)(2E,4Z)-hepta-2,4-dienoic acidC₇H₁₀O₂126.15GYTGOLDQGRPDNF-UWXINSNJSA-N

Synthetic Methodologies for Oxygenated and Substituted Derivatives

Research into the structure-activity relationships of this compound has spurred the development of synthetic routes to various oxygenated and substituted derivatives. These modifications can significantly alter the molecule's chemical properties and biological interactions.

6-oxo-2,4-heptadienoic acid isomers: The synthesis of the four geometric isomers of 6-oxo-2,4-heptadienoic acid was undertaken to explore the structural requirements of the enzyme maleylacetone cis-trans isomerase. osti.gov Key findings from this research include:

Synthesis: 6-Oxo-2(Z),4(E)-heptadienoic acid and the methyl esters of the 6-oxo-2(E),4(Z)-, 6-oxo-2(Z),4(Z)-, and 6-oxo-2(E),4(E)-heptadienoic acids were successfully synthesized. osti.govacs.org

Hydrolysis and Isomerization: Base-catalyzed hydrolysis of the methyl esters generally yielded the corresponding acids. osti.gov However, the 2Z,4Z ester isomerized during hydrolysis to yield the 2Z,4E acid. osti.govacs.org

Photocatalysis: Photocatalyzed isomerization of the acids and their esters was also investigated as a potential method for generating the 2Z,4Z acid. osti.gov

2-hydroxy-6-oxo-2,4-heptadienoic acid: This derivative is recognized as a bacterial xenobiotic metabolite. nih.gov It is an α,β-unsaturated monocarboxylic acid that features both a hydroxyl group at the C2 position and a ketone at the C6 position. nih.gov

2,4-dimethyl-6-oxo-2,4-heptadienoic acid derivatives: The introduction of methyl groups onto the diene backbone creates additional steric hindrance and alters the electronic properties of the molecule. For example, (2E,4E)-4,6-dimethylhepta-2,4-dienoic acid has been synthesized and characterized. nih.gov The synthesis of such substituted derivatives often requires multi-step sequences involving aldol (B89426) condensations or Grignard reactions to build the carbon skeleton, followed by olefination and oxidation steps.

Derivative NameMolecular FormulaKey Structural Features
6-oxo-2(Z),4(E)-heptadienoic acidC₇H₈O₃Oxo group at C6; Z-geometry at C2=C3; E-geometry at C4=C5
6-oxo-2(E),4(Z)-heptadienoic acidC₇H₈O₃Oxo group at C6; E-geometry at C2=C3; Z-geometry at C4=C5
6-oxo-2(Z),4(Z)-heptadienoic acidC₇H₈O₃Oxo group at C6; Z-geometry at C2=C3; Z-geometry at C4=C5
6-oxo-2(E),4(E)-heptadienoic acidC₇H₈O₃Oxo group at C6; E-geometry at C2=C3; E-geometry at C4=C5
2-hydroxy-6-oxo-2,4-heptadienoic acidC₇H₈O₄Hydroxy group at C2; Oxo group at C6
(2E,4E)-4,6-dimethylhepta-2,4-dienoic acidC₉H₁₄O₂Methyl groups at C4 and C6; E-geometry at both double bonds

Asymmetric Synthesis and Stereocontrol in Producing Chiral this compound Analogues

Asymmetric synthesis aims to produce chiral molecules with a high degree of enantiomeric purity. For this compound analogues, chirality can be introduced by creating stereocenters along the carbon chain, for example, by adding hydroxyl or alkyl substituents. Stereocontrol is paramount in these syntheses, as different enantiomers of a chiral molecule often exhibit vastly different biological effects.

While specific examples for this compound are specialized, general state-of-the-art asymmetric strategies are applicable. These methods typically rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.govims.ac.jp

Catalytic Asymmetric Reduction: A prochiral ketone, such as in a 6-oxo-2,4-heptadienoic acid derivative, can be asymmetrically reduced to a chiral secondary alcohol using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands like BINAP) or ketoreductase enzymes.

Asymmetric Alkylation/Addition: Chiral analogues can be formed by the enantioselective addition of nucleophiles to the diene system or to an aldehyde precursor, often mediated by chiral Lewis acids or organocatalysts like proline derivatives. chiralpedia.com

Substrate-Controlled Synthesis: In this approach, a chiral center is introduced early in the synthetic sequence from a chiral starting material (the "chiral pool"). This existing stereocenter then directs the stereochemistry of subsequent reaction steps.

The table below outlines some of these general strategies and their potential application to create chiral analogues of this compound.

Asymmetric StrategyDescriptionPotential Chiral Analogue
Asymmetric Hydrogenation/ReductionEnantioselective reduction of a prochiral ketone or alkene using a chiral catalyst.Chiral 6-hydroxy-2,4-heptadienoic acid
Asymmetric Aldol ReactionStereoselective reaction between an enolate and an aldehyde, catalyzed by a chiral base or Lewis acid, to create new stereocenters.Chiral 5-hydroxy-6-methyl-2,4-heptadienoic acid
Asymmetric Diels-Alder ReactionA cycloaddition reaction using a chiral catalyst to create a cyclic precursor with multiple stereocenters, which can then be converted to an acyclic chiral analogue.Complex poly-substituted chiral analogues
Chiral Auxiliary-Mediated SynthesisA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.Enantiomerically pure alkyl-substituted derivatives

Chemoenzymatic Synthesis and Biocatalysis Applications

Chemoenzymatic synthesis integrates the advantages of chemical and enzymatic reactions to build complex molecules efficiently and sustainably. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions. ijirt.orgresearchgate.net This approach is highly valuable for the synthesis of this compound and its derivatives, particularly for producing chiral compounds. nih.govresearchgate.net

Enzymes such as lipases, proteases, and dehydrogenases can be employed for various transformations:

Kinetic Resolution: A lipase (B570770) can be used for the enantioselective acylation of a racemic alcohol derivative of this compound, allowing for the separation of the two enantiomers.

Asymmetric Reduction: As mentioned previously, ketoreductases (KREDs), a subgroup of alcohol dehydrogenases, are highly effective for the asymmetric reduction of prochiral ketones to furnish chiral secondary alcohols with high enantiomeric excess. nih.gov This would be directly applicable to reducing 6-oxo-2,4-heptadienoic acid to a specific stereoisomer of 6-hydroxy-2,4-heptadienoic acid.

Hydrolysis: Hydrolases can selectively cleave ester or amide functionalities, which can be useful for deprotection steps or in kinetic resolution processes. nih.gov

Enzyme ClassReaction TypeApplication in this compound Synthesis
Lipases/Esterases Kinetic Resolution / Asymmetric Acylation/HydrolysisSeparation of racemic mixtures of hydroxylated or esterified analogues.
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) Asymmetric ReductionEnantioselective synthesis of chiral alcohols from prochiral ketones (e.g., 6-hydroxy derivatives).
Ene-Reductases (EREDs) Asymmetric ReductionStereoselective reduction of a C=C double bond to create one or two new stereocenters.
Hydratases HydrationAsymmetric addition of water to a C=C double bond to form a chiral alcohol.

Advanced Analytical Methods for 2,4 Heptadienoic Acid Research

Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of 2,4-heptadienoic acid. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific spectral data can vary slightly based on the solvent and instrument, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the (2E,4E)-isomer can be predicted based on its structure.

¹H NMR: The spectrum would show distinct signals for the vinyl protons (H2, H3, H4, H5), the methylene (B1212753) protons (H6), and the terminal methyl protons (H7). The coupling constants (J-values) between the vinyl protons are particularly important for confirming the E (trans) configuration of the double bonds.

¹³C NMR: The spectrum would reveal seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid, the four sp²-hybridized carbons of the conjugated diene system, and the two sp³-hybridized carbons of the ethyl group.

Interactive Table 1: Predicted NMR Data for (2E,4E)-2,4-Heptadienoic Acid

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound (C₇H₁₀O₂, molecular weight: 126.15 g/mol ), electron ionization (EI) would likely produce a molecular ion peak (M⁺) at m/z 126. nih.govnih.gov The fragmentation pattern is characteristic of carboxylic acids and unsaturated systems. libretexts.orgchemguide.co.uk

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH): [M-17]⁺, resulting in a peak at m/z 109. libretexts.org

Loss of a carboxyl group (•COOH): [M-45]⁺, leading to a peak at m/z 81. libretexts.org

Alpha-cleavage: Breakage of the bond between C2 and C3.

McLafferty rearrangement: If applicable to the specific isomer, this could lead to characteristic neutral losses.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. nist.gov

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, Preparative GLC)

Chromatographic methods are essential for isolating this compound from complex biological or chemical matrices and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comimpactfactor.org The methodology involves several key steps:

Derivatization: To increase volatility and thermal stability, the carboxylic acid group is typically converted to an ester, most commonly a fatty acid methyl ester (FAME), using reagents like BF₃-methanol or diazomethane.

Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of a long, thin capillary column (e.g., a ZB-FAME column). mdpi.com The oven temperature is programmed to ramp up, allowing for the sequential elution of different compounds. mdpi.com

Detection and Quantification: As compounds elute from the column, they enter the mass spectrometer, which serves as a detector. The MS ionizes the molecules and separates the resulting fragments by their mass-to-charge ratio, generating a unique mass spectrum for each compound. This allows for positive identification by comparing the spectrum to libraries like the NIST database. Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards.

Preparative Gas-Liquid Chromatography (GLC) While analytical GC-MS is used for identification and quantification of small amounts of a substance, preparative GLC is used to physically separate and purify larger quantities of a specific compound from a mixture. This technique is particularly useful for isolating specific geometric isomers (e.g., (2E,4E) vs. (2E,4Z)) of this compound for further structural or biological studies. The principles are similar to analytical GC, but it utilizes larger columns and collection systems to trap the desired fractions as they elute.

Methods for Determining Absolute and Relative Stereochemistry (e.g., ECD, Modified Mosher's Method, Marfey's Method)

While this compound itself is achiral, its derivatives (e.g., hydroxylated or aminated forms) can contain stereocenters. Determining the absolute configuration of these chiral centers is critical for understanding their biological activity.

Electronic Circular Dichroism (ECD) ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. beilstein-journals.org The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum of a chiral derivative of this compound to spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. beilstein-journals.org

Modified Mosher's Method The Modified Mosher's method is an NMR-based technique used to determine the absolute configuration of chiral secondary alcohols and amines. usm.eduresearchgate.net If this compound were hydroxylated, this method could be applied. The procedure involves separately reacting the chiral alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form two diastereomeric esters. mdpi.comwikipedia.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers, the absolute configuration can be deduced. researchgate.netmdpi.com

Marfey's Method Marfey's method is primarily used to determine the enantiomeric composition of amino acids. sci-hub.boxspringernature.com It involves derivatizing the amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). springernature.commdpi.com This creates diastereomers that can be separated and quantified using reverse-phase HPLC. While not directly applicable to the parent this compound, it is a powerful example of chiral derivatization and would be a key method for determining the stereochemistry of an amino-substituted derivative of the molecule.

Development of High-Throughput Analytical Platforms for Metabolomic Profiling

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. nih.gov High-throughput platforms, typically based on LC-MS or GC-MS, are used to analyze the metabolic changes associated with disease or other biological processes. nih.govresearchgate.net

In a metabolomic study, this compound could be detected as a feature in a complex biological sample, such as plasma or tissue extract. The workflow generally includes:

Sample Preparation: Extraction of metabolites from the biological matrix.

Data Acquisition: Rapid analysis of the extract using high-resolution LC-MS or GC-MS to generate complex datasets consisting of thousands of molecular features, each defined by its retention time and mass-to-charge ratio. researchgate.net

Data Processing: Sophisticated software is used to perform peak detection, alignment, and normalization across all samples.

Identification and Analysis: The feature corresponding to this compound would be tentatively identified based on its accurate mass and fragmentation pattern (MS/MS). Confirmation is achieved by comparing its retention time and mass spectrum to an authentic chemical standard.

Statistical Analysis: Statistical methods are used to determine if the levels of this compound are significantly different between experimental groups, potentially identifying it as a biomarker for a particular condition. nih.gov

The integration of such high-throughput methods allows for the profiling of this compound in a broader biological context, linking its presence or altered levels to specific metabolic pathways or disease states. mdpi.com

Biological Significance and Research Applications of 2,4 Heptadienoic Acid Beyond Human Health

Investigations into Antimicrobial Activities (e.g., Fungicidal Properties of Homologues)

Research into the antimicrobial properties of 2,4-heptadienoic acid and its related structures has revealed significant potential, particularly in the context of agriculture. Studies have focused on homologues—compounds with similar chemical structures but different carbon chain lengths—and derivatives.

A key example is the C10 homologue, 2E,4E-decadienoic acid (DDA), which has been identified as a potent anti-oomycete agent. nih.gov Oomycetes, or water molds, are destructive plant pathogens responsible for diseases like late blight and downy mildew. Research has shown that DDA displays strong and specific inhibitory activity against oomycetes such as Phytophthora and Pythium species, while having weaker effects on other phytopathogenic fungi. nih.gov This suggests a targeted mechanism of action. The inhibitory process is believed to involve multiple targets within the oomycete cell, primarily the cell membrane and mitochondria, leading to oxidative stress and increased cell membrane permeability. nih.gov The effectiveness of DDA highlights its potential as an environmentally friendly alternative to conventional fungicides for controlling crop diseases. nih.gov

Table 1: Inhibitory Activity of 2E,4E-decadienoic acid (DDA) Against Various Plant Pathogens Data sourced from a study on the anti-oomycete activity of DDA. nih.gov

Pathogen Type Inhibitory Effect of DDA (100 µg/mL)
Phytophthora capsici Oomycete Strong
Phytophthora sojae Oomycete Strong
Pythium aphanidermatum Oomycete Strong
Pythium coloratum Oomycete Strong
Pythium ultimum Oomycete Strong
Alternaria alternata Fungus Weak
Botrytis cinerea Fungus Weak
Fusarium graminearum Fungus Weak
Magnaporthe oryzae Fungus Weak

Furthermore, a derivative, 5-methyl-6-oxo-2,4-heptadienoic acid, has been identified as a substructure within a larger compound isolated from the marine fungus Paraphoma radicina. researchgate.netnih.gov While this compound itself did not exhibit potent antifungal activity, it demonstrated a synergistic effect when used in combination with the clinical antifungal agent amphotericin B, effectively lowering the required inhibitory concentration against human pathogenic yeast. researchgate.netnih.gov

Role in Cellular Signaling and Inter-organismal Interactions

This compound and its derivatives play integral roles in the metabolic and signaling pathways of various organisms, from bacteria to plants.

In the bacterium Amycolatopsis mediterranei, a complex derivative named 2,6-dimethyl-3,5,7-trihydroxy-7-(3'-amino-5'-hydroxyphenyl)-2,4-heptadienoic acid serves as a very early precursor in the biosynthetic pathway of rifamycin (B1679328). chimia.ch Rifamycins are a class of potent antibiotics, and the involvement of a heptadienoic acid structure at the foundational stage of its synthesis underscores its importance in microbial secondary metabolism. chimia.chstanford.edu Related dienoic acid compounds are also involved in bacterial catabolic pathways for degrading environmental compounds like biphenyl. nih.gov

In the plant kingdom, this compound appears to be involved in responses to abiotic stress. A metabolomics study on barley (Hordeum vulgare) revealed that the relative levels of the methyl ester of this compound consistently increased in seeds of barley plants grown under low-temperature conditions (15°C) compared to those grown at a higher temperature (25°C). nih.gov This upregulation suggests a role for the compound in the physiological or signaling response of the plant to cold stress. nih.gov

Research on Antioxidant Properties and Radical Scavenging Mechanisms

This compound has been identified as a natural constituent in various plants and food products known to possess antioxidant properties. It is found in the leaves and fruits of Cornus species, such as Cornus alba and Cornus mas (Cornelian cherry). firat.edu.trresearchgate.netdergipark.org.trresearchgate.net These plants are recognized for their high content of phenolic compounds and flavonoids, which contribute to their significant antioxidant activity. firat.edu.trdergipark.org.tr

While this compound is present in these antioxidant-rich natural sources, current research has not directly attributed the observed radical scavenging activity to this specific fatty acid. The antioxidant effects of these plant extracts are predominantly linked to their phenolic, flavonoid, and organosulfur constituents.

Applications in Agricultural Chemical Research (e.g., Plant Growth Regulation Studies)

The study of this compound and its homologues has significant implications for agricultural science, particularly in the development of novel crop protection agents.

The most direct application stems from the potent fungicidal activity of its C10 homologue, 2E,4E-decadienoic acid (DDA), against plant-pathogenic oomycetes. nih.gov The targeted effectiveness of DDA against pathogens like Phytophthora nicotianae presents a strong case for its development as a bio-fungicide. nih.gov Such nature-derived agents are sought after in sustainable agriculture as alternatives to synthetic chemical pesticides. nih.gov The investigation of other related structures, such as 4-phenyl-3-butenoic acid, which has shown efficacy against rice blast and cucumber anthracnose, further supports the potential of this chemical class in crop protection. nih.gov

Research into plant physiology has also uncovered a potential role for this compound in stress response. Its increased presence in barley seeds during cold stress points to its involvement in the plant's natural defense or adaptation mechanisms. nih.gov Understanding this role could inform strategies for developing crop varieties with enhanced tolerance to environmental stressors. Additionally, studies on fruit development have noted a correlation between the content of this compound and other compounds related to ripening in mangoes, indicating its relevance to fruit biochemistry. researchgate.net

Potential in Materials Science for Novel Compound Design

The unique chemical structure of this compound, specifically its system of conjugated double bonds, makes it a valuable molecule for applications in materials science. The conjugated system allows the molecule to participate in polymerization and other chemical reactions useful for creating new materials.

A notable application is in the formulation of coating compositions, as detailed in a European patent. google.com The patent specifies that this compound is a suitable unsaturated conjugated monocarboxylic acid for creating modified alkyd resins. google.com These resins are synthesized by reacting components including a polybasic acid, a polyhydric alcohol, an unsaturated fatty acid, and an unsaturated conjugated monocarboxylic acid like this compound. google.com The resulting alkyd resins serve as binders in paints and other coatings, which are widely used in the construction industry. google.com The incorporation of this compound into the resin structure can influence the final properties of the coating, such as its drying time and durability.

Future Directions and Emerging Research Frontiers for 2,4 Heptadienoic Acid

Rational Design and Synthesis of Novel 2,4-Heptadienoic Acid Derivatives with Enhanced Biological Activity

Building upon the foundational structure of this compound, the rational design and synthesis of novel derivatives offer a promising avenue for enhancing its biological activity and specificity. frontiersin.orgnih.govmdpi.comresearchgate.net This approach involves strategically modifying the molecule's structure to improve its interaction with biological targets, increase its stability, or alter its pharmacokinetic properties.

Strategies for creating new derivatives include the introduction of different functional groups, such as hydroxyls, halogens, or aromatic rings, to the carboxylic acid backbone. nih.govnih.gov For example, the synthesis of ester and amide derivatives has been shown to enhance the anti-cancer properties of other natural acids. nih.gov By creating a library of such derivatives, researchers can screen for compounds with improved efficacy against specific targets, such as microbial pathogens or cancer cell lines. frontiersin.orgresearchgate.net This process of targeted chemical modification is a key strategy in modern drug discovery. scispace.com

Table 1: Potential Strategies for Derivative Synthesis

Modification Strategy Potential Enhancement Example from Other Compounds
Esterification Increased lipophilicity, improved cell membrane penetration Oleanolic acid derivatives showed outstanding anticancer properties. nih.gov
Amidation Altered binding affinity to protein targets Amide derivatives of oleanolic acid demonstrated good efficacy against lung cancer cell lines. nih.gov
Halogenation Increased metabolic stability and binding affinity Introduction of halogens can enhance the biological activity of various compounds.

Computational Chemistry and Molecular Modeling for Structure-Function Relationship Studies

Computational chemistry and molecular modeling are powerful tools for investigating the relationship between the structure of this compound and its biological function at the molecular level. dartmouth.edu These methods allow researchers to simulate the interaction of the compound and its derivatives with target proteins, providing insights that can guide the rational design of more effective molecules. mdpi.com

Techniques such as molecular docking can predict the preferred binding orientation of a ligand to a target protein, helping to identify key interactions that are responsible for its biological activity. mdpi.commdpi.com Furthermore, molecular dynamics simulations can provide a deeper understanding of the conformational changes that occur upon binding. dartmouth.edu By calculating properties such as binding energy and electronic structure, computational models can help to prioritize which novel derivatives are most likely to have enhanced activity, thereby streamlining the discovery process. mdpi.comdntb.gov.ua

Leveraging Synthetic Biology for Sustainable Biotechnological Production

Synthetic biology offers a transformative approach to the sustainable production of this compound, moving away from reliance on petrochemical-based synthesis. nih.govnih.gov By engineering the metabolism of microbial hosts such as Saccharomyces cerevisiae (yeast) or various bacteria, it is possible to create "cell factories" that can produce the compound from renewable feedstocks like glucose. frontiersin.orgfrontiersin.orgmdpi.com

This process involves introducing the necessary biosynthetic genes into the host organism and optimizing metabolic pathways to channel more carbon flux towards the desired product. mdpi.comchalmers.se Tools like CRISPR-Cas9 allow for precise genome editing to upregulate key enzymes in the production pathway and downregulate competing pathways. energy.gov The development of robust engineered strains capable of high-titer production is a major goal, which could lead to a more cost-effective and environmentally friendly manufacturing process for this compound and its derivatives. frontiersin.orgmdpi.com

Advancements in Omics Technologies for Comprehensive Metabolic Profiling

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of this compound's role in biological systems. nih.gov Metabolomics, in particular, allows for the comprehensive analysis of all low-molecular-weight metabolites in a biological sample, providing a snapshot of the metabolic state of an organism. nih.govnih.gov

Q & A

Basic Research Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides high sensitivity for volatile derivatives. For example, this compound was detected in plant matrices at 0.71 ± 0.05 µg/g using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .
  • High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile derivatives; reverse-phase C18 columns with UV detection at 210–230 nm are optimal.
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure accuracy .

How can researchers address discrepancies in reported stability data of this compound under varying experimental conditions?

Advanced Research Question
Discrepancies often arise from:

  • Sample Contamination : Use inert materials (glass instead of plastic) and validate cleaning protocols for equipment .
  • Analyte Stability : Conduct time-course studies to assess degradation under storage conditions (e.g., -80°C vs. room temperature). Pre-treat samples with stabilizers (e.g., ascorbic acid) to inhibit oxidation .
  • Reporting Standards : Document all quality control measures, including batch-specific recovery rates and limits of detection (LOD), to enhance cross-study comparability .

What strategies are recommended for elucidating the metabolic pathways involving this compound derivatives in mammalian systems?

Advanced Research Question

  • Isotopic Tracer Studies : Use 13C^{13}\text{C}-labeled this compound to track incorporation into downstream metabolites via LC-MS/MS.
  • Enzyme Assays : Incubate derivatives (e.g., 2-hydroxy-6-oxo-2,4-heptadienoic acid) with liver microsomes to identify catalytic pathways (e.g., cytochrome P450-mediated oxidation) .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinities with metabolic enzymes like dehydrogenases .

What are the critical considerations for ensuring reproducibility in the synthesis of this compound derivatives?

Basic Research Question

  • Reaction Monitoring : Use TLC or in-situ FTIR to confirm intermediate formation.
  • Purification : Optimize solvent systems for column chromatography (e.g., hexane:ethyl acetate gradients) to isolate stereoisomers (e.g., 10-cis vs. 10-trans derivatives) .
  • Data Documentation : Report exact reaction times, solvent batches, and ambient humidity, as minor variations can alter yields .

How should researchers design experiments to account for the variable environmental half-life of this compound in exposure studies?

Advanced Research Question

  • Temporal Sampling : Collect samples at multiple timepoints to capture degradation kinetics (e.g., under UV light or microbial activity).
  • Environmental Simulants : Use soil/water matrices with defined organic content to mimic natural conditions.
  • Statistical Models : Apply mixed-effects models to analyze half-life variability across replicates, adjusting for covariates like pH and temperature .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and data analysis, aligning with academic research rigor.
  • Advanced vs. Basic : Questions 3, 4, and 6 address complex challenges (data variability, metabolism, environmental factors), while others cover foundational techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.